molecular formula C6H7N5O2 B1329675 1,3-Dimethyl-8-azaxanthin CAS No. 2278-15-1

1,3-Dimethyl-8-azaxanthin

Cat. No.: B1329675
CAS No.: 2278-15-1
M. Wt: 181.15 g/mol
InChI Key: YSKBPNLSRKSFFI-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-azaxanthin is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms. This compound is known for its unique structure, which includes a nitrogen atom in the xanthine ring, making it an azaxanthine derivative. It has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-8-azaxanthin can be synthesized through several synthetic routes. One common method involves the methylation of 8-azaxanthine. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-azaxanthin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound.

Scientific Research Applications

1,3-Dimethyl-8-azaxanthin has several scientific research applications:

    Chemistry: It is used as a model compound in studies of purine derivatives and their reactivity.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antioxidant properties.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-azaxanthin involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent reactions. The compound may also interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

1,3-Dimethyl-8-azaxanthin can be compared with other similar compounds, such as:

    8-Azaxanthine: The parent compound, which lacks the methyl groups at positions 1 and 3.

    1,3-Dimethylxanthine:

    Caffeine: A well-known stimulant that is structurally similar but has additional methyl groups.

The uniqueness of this compound lies in its specific structure, which combines the features of both methylated xanthines and azaxanthines, leading to distinct chemical and biological properties.

Properties

IUPAC Name

4,6-dimethyl-2H-triazolo[4,5-d]pyrimidine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O2/c1-10-4-3(7-9-8-4)5(12)11(2)6(10)13/h1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKBPNLSRKSFFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NNN=C2C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177318
Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2278-15-1
Record name 4,6-Dimethyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 1,3-Dimethyl-8-azaxanthin
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Record name 1H-v-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 4,6-dimethyl-
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Record name 4,6-DIMETHYL-1H-V-TRIAZOLO(4,5-D)PYRIMIDINE-5,7(4H,6H)-DIONE
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